molecular formula C6H10ClN3O2 B6161402 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 1855911-17-9

1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No.: B6161402
CAS No.: 1855911-17-9
M. Wt: 191.6
InChI Key:
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Description

The compound “1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms . The “1-(2-aminoethyl)” and “4-carboxylic acid hydrochloride” groups suggest modifications at the 1 and 4 positions of the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The “1-(2-aminoethyl)” group would be attached to one of the nitrogen atoms, and the “4-carboxylic acid hydrochloride” group would be attached to a carbon atom on the opposite side of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the functional groups present in the molecule. For instance, the aminoethyl group might participate in reactions involving amines, and the carboxylic acid group might undergo reactions typical of carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group might make the compound acidic, and the presence of the aminoethyl group might give it basic properties .

Scientific Research Applications

1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride has a variety of scientific research applications, including being used as a reagent in organic synthesis, as a catalyst in the synthesis of pyrazoles, as a precursor in the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. This compound has also been used in the synthesis of polypyrrole-based nanostructures, in the synthesis of polymers, and in the synthesis of polymeric nanocomposites.

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride is not completely understood. However, it is believed that the hydrochloride ion acts as a proton donor, allowing the reaction of this compound with an electron-rich species. The hydrochloride ion also increases the solubility of this compound in aqueous solutions, allowing it to be used in a variety of scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have a variety of effects on the body, including acting as an anticonvulsant and an anti-inflammatory agent. This compound may also act as an antioxidant, as well as a vasodilator and a neuroprotectant.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride in lab experiments include its low cost, high solubility in aqueous solutions, and its wide range of applications. The limitations of using this compound in lab experiments include its low stability in the presence of oxygen and light, as well as its potential toxicity.

Future Directions

There are a variety of potential future directions for 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride research, including the development of new synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its biochemical and physiological effects. Additionally, further research into the mechanism of action of this compound is needed in order to better understand its potential applications.

Synthesis Methods

1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride can be synthesized using a two-step process beginning with the reaction of ethyl chloroacetate and hydrazine hydrate in acetic acid. The first step is the formation of 2-aminoethylchloroacetate, which can be isolated and purified by recrystallization. The second step is the reaction of 2-aminoethylchloroacetate with hydrazine hydrate in acetic acid, which yields this compound. The this compound can then be isolated and purified by recrystallization.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride involves the reaction of 2-aminoethylhydrazine with ethyl acetoacetate to form 1-(2-aminoethyl)-3-oxobutan-1-amine, which is then cyclized with hydrazine hydrate to form 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid. The resulting acid is then converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "2-aminoethylhydrazine", "ethyl acetoacetate", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-aminoethylhydrazine with ethyl acetoacetate in ethanol solvent to form 1-(2-aminoethyl)-3-oxobutan-1-amine.", "Step 2: Cyclization of 1-(2-aminoethyl)-3-oxobutan-1-amine with hydrazine hydrate in ethanol solvent to form 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid.", "Step 3: Conversion of 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid to its hydrochloride salt by reaction with hydrochloric acid in water solvent." ] }

1855911-17-9

Molecular Formula

C6H10ClN3O2

Molecular Weight

191.6

Purity

95

Origin of Product

United States

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